3-(furan-2-yl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Overview
Description
3-(furan-2-yl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a furan ring, a methylphenyl group, and a triazolo-thiadiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of appropriate starting materials under specific conditions. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields the desired compound with excellent efficiency and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing robust purification techniques to achieve the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can lead to the formation of reduced analogs with different functional groups.
Scientific Research Applications
3-(furan-2-yl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-tumor activity.
Industry: It can be used in the development of new materials with specific properties, such as heat resistance.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it has been shown to possess c-Met kinase inhibition ability at the nanomolar level, which is significant for its anti-tumor activity .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole: Another heterocyclic compound with similar structural features.
Triazolo[1,5-a]pyrimidine: Shares the triazole core but differs in the fused ring system.
Triazolo[3,4-b][1,3,4]thiadiazine: Similar core structure but with different substituents.
Uniqueness
3-(furan-2-yl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its ability to inhibit c-Met kinase at nanomolar concentrations highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
3-(furan-2-yl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c1-10-4-6-11(7-5-10)12-9-21-15-17-16-14(19(15)18-12)13-3-2-8-20-13/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOJNWKGDRHICZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401147265 | |
Record name | 3-(2-Furyl)-6-(4-methylphenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401147265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183536-46-1 | |
Record name | 3-(2-Furyl)-6-(4-methylphenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183536-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Furyl)-6-(4-methylphenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401147265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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